REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[NH2:9].C([Li])CCC.Cl[Si](C)(C)CC[Si](Cl)(C)C.Cl[C:26]([O:28][CH2:29][C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1)=[O:27].Cl>O1CCCC1>[CH2:29]([O:28][C:26](=[O:27])[C:7]1[C:6]([F:8])=[CH:5][CH:4]=[C:3]([NH2:9])[C:2]=1[F:1])[C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1
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Name
|
|
Quantity
|
5.11 mL
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Type
|
reactant
|
Smiles
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FC1=C(C=CC(=C1)F)N
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Name
|
|
Quantity
|
250 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
34 mL
|
Type
|
reactant
|
Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
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Cl[Si](CC[Si](C)(C)Cl)(C)C
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
31.9 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
35.1 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
7.97 mL
|
Type
|
reactant
|
Smiles
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ClC(=O)OCC1=CC=CC=C1
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Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
The reaction was stirred at −78° C. for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
was added to the reaction slowly
|
Type
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WAIT
|
Details
|
After 1 hour
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Duration
|
1 h
|
Type
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TEMPERATURE
|
Details
|
to warm to room temperature over 40 minutes
|
Duration
|
40 min
|
Type
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TEMPERATURE
|
Details
|
The reaction was cooled to −78° C.
|
Type
|
WAIT
|
Details
|
After 70 minutes
|
Duration
|
70 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at −78° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(C1=C(C(=CC=C1F)N)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |